Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate

Description

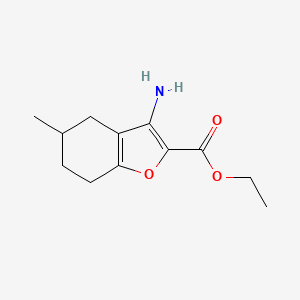

Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate is a bicyclic heterocyclic compound featuring a partially hydrogenated benzofuran core. Its structure includes an ethyl ester group at position 2, an amino substituent at position 3, and a methyl group at position 5 of the tetrahydrobenzofuran ring.

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

ethyl 3-amino-5-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C12H17NO3/c1-3-15-12(14)11-10(13)8-6-7(2)4-5-9(8)16-11/h7H,3-6,13H2,1-2H3 |

InChI Key |

QTRSOWCTHCXIIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)CCC(C2)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction often starts with the formation of a key intermediate, followed by cyclization and functional group modifications to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog 1: Ethyl 2-[3-(5-ethylfuran-2-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 708287-90-5)

- Core Structure : Replaces the benzofuran oxygen with sulfur, forming a tetrahydrobenzothiophene ring.

- Substituents: A propanoylamino group linked to a 5-ethylfuran moiety at position 2.

- Molecular Formula: C₂₀H₂₅NO₄S; Molecular Weight: 375.5 g/mol.

- Physicochemical Properties: XLogP3: 4.9 (indicative of high lipophilicity). Hydrogen Bond Donors/Acceptors: 1/4. Rotatable Bonds: 8, suggesting significant conformational flexibility.

- The extended propanoylamino-furan side chain introduces steric bulk, which may reduce metabolic stability compared to the simpler amino and methyl groups in the target compound .

Structural Analog 2: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 4506-71-2)

- Core Structure : Similar tetrahydrobenzothiophene ring but lacks the methyl group at position 5.

- Substituents: Amino group at position 2 and ethyl ester at position 3.

- Key Differences: The amino group at position 2 (vs.

Comparison of Physicochemical and Structural Features

| Property | Target Compound | Analog 1 (CAS 708287-90-5) | Analog 2 (CAS 4506-71-2) |

|---|---|---|---|

| Core Heterocycle | Tetrahydrobenzofuran (O) | Tetrahydrobenzothiophene (S) | Tetrahydrobenzothiophene (S) |

| Substituents | 3-amino, 5-methyl, 2-ethyl ester | 2-propanoylamino-furan, 3-ethyl ester | 2-amino, 3-ethyl ester |

| Molecular Weight (g/mol) | ~291.3 (estimated) | 375.5 | 255.3 |

| XLogP3 | ~3.5 (estimated, lower due to O) | 4.9 | ~3.8 (estimated) |

| Hydrogen Bond Donors | 1 (NH₂) | 1 (NH) | 1 (NH₂) |

| Rotatable Bonds | 3 (ester + amino) | 8 | 3 |

Conformational and Electronic Considerations

- Ring Puckering: The tetrahydrobenzofuran ring in the target compound likely exhibits distinct puckering amplitudes and phase angles compared to benzothiophene analogs.

- Electronic Effects: The amino group at position 3 in the target compound may engage in resonance with the furan oxygen, stabilizing charge distribution. In contrast, sulfur in analogs 1 and 2 offers weaker resonance but stronger van der Waals interactions.

Biological Activity

Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate is a compound of interest due to its unique structural properties and potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

- Molecular Formula : C13H19NO3

- Molecular Weight : 237.30 g/mol

The compound features a benzofuran structure that is tetrahydro-derivative, indicating saturation in the ring system. The presence of an amino group at the 3-position and an ethyl ester at the carboxylic acid position contributes to its chemical versatility and potential biological activities.

Pharmacological Potential

- Neurotransmitter Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter systems. This interaction could influence mood and cognitive functions, similar to other compounds in its class.

- Antimicrobial Activity : Research indicates that compounds with similar structures have demonstrated significant antimicrobial properties against various bacterial strains. For instance, compounds structurally related to this compound showed effectiveness against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of related compounds. For example, derivatives have been shown to exhibit greater anti-inflammatory activity than well-known agents like curcumin .

- Cytotoxicity : The compound's cytotoxic effects have been explored in various cell lines. It has demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential role in cancer therapy .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of tetrahydrobenzofuran compounds against common pathogens such as E. coli and Staphylococcus aureus. This compound was found to possess a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

- Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines revealed that this compound induced apoptosis at specific concentrations without affecting normal cell viability significantly . This selectivity is crucial for developing targeted cancer therapies.

Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |

|---|---|---|---|

| This compound | MIC < 50 µg/mL against E. coli | Inhibitory effect > Curcumin | Induces apoptosis in cancer cells |

| Related Compound A | MIC < 30 µg/mL against S. aureus | Moderate inhibition | Low cytotoxicity |

| Related Compound B | MIC < 20 µg/mL against both strains | Comparable to NSAIDs | High cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.